N-tert-Butoxycarbonyl (R)-2-Aminobutan-1-ol Methanesulfonic Acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

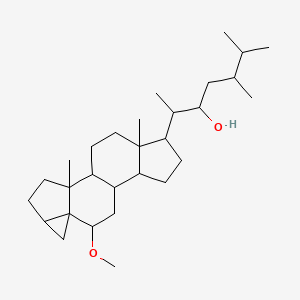

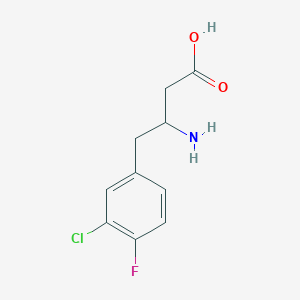

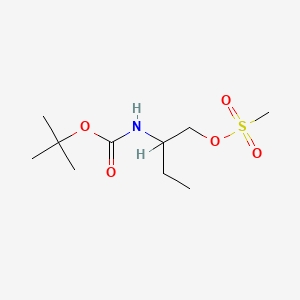

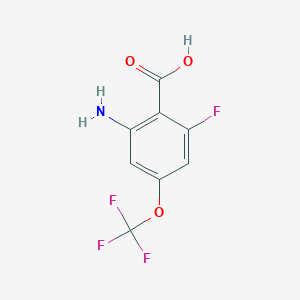

El Ácido Metanosulfónico de N-terc-butoxicarbonil (R)-2-Aminobutano-1-ol es un compuesto que combina el grupo protector terc-butoxicarbonil (Boc) con un aminoalcohol y ácido metanosulfónico. El grupo Boc se usa comúnmente en síntesis orgánica para proteger funcionalidades de amina durante reacciones químicas.

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

La síntesis del Ácido Metanosulfónico de N-terc-butoxicarbonil (R)-2-Aminobutano-1-ol normalmente implica la protección del grupo amino con el grupo Boc. Esto se puede lograr haciendo reaccionar el aminoalcohol con dicarbonato de di-terc-butilo en condiciones básicas . La reacción se lleva a cabo generalmente en un disolvente orgánico como diclorometano o tetrahidrofurano, y se utiliza una base como la trietilamina para neutralizar los subproductos.

Métodos de Producción Industrial

Los métodos de producción industrial para este compuesto pueden implicar rutas sintéticas similares, pero a mayor escala. El uso de reactores de flujo continuo y sistemas automatizados puede mejorar la eficiencia y el rendimiento de la síntesis. Además, los principios de química verde, como el uso de disolventes y catalizadores respetuosos con el medio ambiente, se están adoptando cada vez más en los procesos industriales .

Análisis De Reacciones Químicas

Tipos de Reacciones

El Ácido Metanosulfónico de N-terc-butoxicarbonil (R)-2-Aminobutano-1-ol puede someterse a diversas reacciones químicas, entre las que se incluyen:

Sustitución: El grupo amino puede participar en reacciones de sustitución nucleofílica, formando nuevos enlaces carbono-nitrógeno.

Oxidación y Reducción: El grupo hidroxilo se puede oxidar a un grupo carbonilo o reducir a un grupo metileno, dependiendo de los reactivos utilizados.

Reactivos y Condiciones Comunes

Desprotección: Ácido trifluoroacético, ácido clorhídrico o cloruro de oxalilo en metanol.

Sustitución: Haluros de alquilo o sulfonatos en presencia de una base.

Oxidación: Agentes oxidantes como el clorocromato de piridinio (PCC) o el periodinano de Dess-Martin.

Reducción: Agentes reductores como el hidruro de litio y aluminio (LiAlH4) o el borohidruro de sodio (NaBH4).

Principales Productos Formados

Desprotección: La eliminación del grupo Boc produce la amina libre.

Sustitución: Formación de nuevos derivados de amina.

Oxidación: Conversión del grupo hidroxilo a un grupo carbonilo.

Reducción: Conversión del grupo hidroxilo a un grupo metileno.

Aplicaciones Científicas De Investigación

El Ácido Metanosulfónico de N-terc-butoxicarbonil (R)-2-Aminobutano-1-ol tiene varias aplicaciones de investigación científica:

Síntesis orgánica: Se utiliza como bloque de construcción en la síntesis de moléculas complejas.

Farmacéuticos: Se emplea en la síntesis de intermediarios de fármacos e ingredientes farmacéuticos activos.

Ciencia de materiales: Se utiliza en la preparación de materiales funcionales con propiedades específicas.

Bioquímica: Sirve como grupo protector para aminoácidos y péptidos durante la síntesis de péptidos.

Mecanismo De Acción

El mecanismo de acción del Ácido Metanosulfónico de N-terc-butoxicarbonil (R)-2-Aminobutano-1-ol implica principalmente la protección y desprotección del grupo amino. El grupo Boc estabiliza la funcionalidad de amina durante las reacciones químicas, evitando reacciones secundarias no deseadas. Tras la desprotección, la amina libre puede participar en diversos procesos bioquímicos y químicos .

Comparación Con Compuestos Similares

Compuestos Similares

N-terc-butoxicarbonil (R)-2-Aminobutano-1-ol: Carece del componente ácido metanosulfónico.

Clorhidrato de N-terc-butoxicarbonil (R)-2-Aminobutano-1-ol: Contiene ácido clorhídrico en lugar de ácido metanosulfónico.

Acetato de N-terc-butoxicarbonil (R)-2-Aminobutano-1-ol: Contiene ácido acético en lugar de ácido metanosulfónico.

Singularidad

El Ácido Metanosulfónico de N-terc-butoxicarbonil (R)-2-Aminobutano-1-ol es único debido a la presencia de ácido metanosulfónico, que puede influir en su solubilidad, reactividad y comportamiento químico general. Esto lo convierte en un compuesto valioso en aplicaciones sintéticas e industriales específicas .

Propiedades

IUPAC Name |

2-[(2-methylpropan-2-yl)oxycarbonylamino]butyl methanesulfonate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H21NO5S/c1-6-8(7-15-17(5,13)14)11-9(12)16-10(2,3)4/h8H,6-7H2,1-5H3,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJZHEULQLNAULU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(COS(=O)(=O)C)NC(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21NO5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[3,4,5,6-Tetrakis[[3,4,5-tris(phenylmethoxy)benzoyl]oxy]oxan-2-yl]methyl 3,4,5-tris(phenylmethoxy)benzoate](/img/structure/B12287916.png)